2-Methyl-2-(2-nitroethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-nitroethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring substituted with a methyl group and a nitroethyl group. It is a versatile compound with various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane typically involves the reaction of 2-nitroethanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as toluene or benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-nitroethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted dioxolanes.
Scientific Research Applications
2-Methyl-2-(2-nitroethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Nitroethanol: A precursor in the synthesis of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane.
2-Methyl-2-nitro-1-propanol: Another nitro compound with similar chemical properties.
2-Nitro-1-propanol: A related compound with a different alkyl group.
Uniqueness
This compound is unique due to its dioxolane ring structure, which imparts stability and enhances its reactivity in various chemical reactions. The presence of both a nitro group and a dioxolane ring makes it a versatile compound with diverse applications in research and industry .
Properties
CAS No. |
79958-77-3 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methyl-2-(2-nitroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H11NO4/c1-6(2-3-7(8)9)10-4-5-11-6/h2-5H2,1H3 |
InChI Key |
HPWUREDLRAFVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.